3-(4-bromophenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide
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Overview
Description
3-(4-bromophenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide is a nitrogen-containing heterocyclic compound. This compound features a unique structure that includes a bromophenyl group and a cyclopenta[b]pyrazin-1-ium core. Compounds with such structures are often explored for their potential biological and pharmacological activities.
Preparation Methods
The synthesis of 3-(4-bromophenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide typically involves cyclization reactions. One common method involves the reaction of methyl(3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol and acetic acid . This reaction leads to the formation of a new heterocyclic core, which is then further processed to yield the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3-(4-bromophenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of new heterocyclic compounds with potential biological activities.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying biological pathways and mechanisms.
Medicine: Due to its potential pharmacological activities, it is explored for developing new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other pyrazine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and exhibit various biological activities.
Pyrrolopyrazine derivatives: These compounds also contain a pyrazine ring and are known for their diverse biological activities.
3-(4-bromophenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide stands out due to its unique combination of a bromophenyl group and a cyclopenta[b]pyrazin-1-ium core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-bromophenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2/c14-10-6-4-9(5-7-10)13-8-15(17)11-2-1-3-12(11)16(13)18/h4-8H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKFAECMCXHSCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)[N+](=O)C=C(N2[O-])C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367485 |
Source
|
Record name | 3-(4-bromophenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6140-52-9 |
Source
|
Record name | 3-(4-bromophenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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